2-Methylbenzyloxycarbonyl chloride
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Overview
Description
2-Methylbenzyloxycarbonyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions can give insights into its potential characteristics and reactivity. For instance, benzyl chloride derivatives are used as starting materials or intermediates in various chemical syntheses, as seen in the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrolysis of benzyl chloride derivatives .
Synthesis Analysis
The synthesis of related aromatic compounds often involves catalytic systems or electrosynthetic methods. For example, 2-arylbenzoyl chlorides undergo annulative coupling with alkynes in the presence of an iridium catalyst system to form phenanthrene derivatives . Similarly, the electrolysis of benzyl chloride derivatives can lead to the formation of pyridine dicarbonitriles . These methods could potentially be adapted for the synthesis of 2-methylbenzyloxycarbonyl chloride.
Molecular Structure Analysis
The molecular structure of acyl chlorides, such as 2,2′-thiodibenzoyl chloride, has been studied using X-ray diffraction, which shows that the conformation and structural data are preserved when substituents are changed . This suggests that the molecular structure of 2-methylbenzyloxycarbonyl chloride would likely be similar to other acyl chlorides with comparable substituents.
Chemical Reactions Analysis
Benzyl chloride derivatives participate in various chemical reactions. For instance, they can undergo acid-catalyzed reactions to yield indane derivatives or nucleophilic substitution products . The specific reactivity of 2-methylbenzyloxycarbonyl chloride would depend on the steric and electronic effects of the methyl group and the oxycarbonyl moiety.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-methylbenzyloxycarbonyl chloride are not directly reported, related compounds provide some context. For example, the binding sites and complexation behavior of metal ions with aromatic ligands have been investigated, which can influence the physical properties such as solubility and melting point . The steric hindrance in aromatic compounds can also affect their reactivity and physical state .
Scientific Research Applications
Electrosynthesis in Organic Chemistry
2-Methylbenzyloxycarbonyl chloride is used in electrosynthesis, a method of organic synthesis. For instance, electrolysis of various benzyl compounds in acetonitrile results in the production of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile as a major product (Batanero, Barba, & Martín, 2002).
Environmental Chemistry and Analysis
This compound finds application in environmental chemistry. A study utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride for on-fibre derivatisation Solid Phase Microextraction to quantify unsaturated dicarbonyl products in photo-oxidation experiments (Alvarez et al., 2009).
Synthesis of Quaternary Dialkyldiaralkylammonium Chlorides
It is used in synthesizing quaternary dialkyldiaralkylammonium chlorides. These compounds have potential applications as phase-transfer catalysts and electrolytes due to their thermal stability (Busi et al., 2006).
Reactivity Studies in Water Treatment
Studies on the reactivity of free chlorine constituents in water treatment processes utilize this compound. It helps in understanding the generation of disinfection byproducts from natural organic matter (Sivey & Roberts, 2012).
Electroanalytical Applications
2-Methylbenzyloxycarbonyl chloride is used in electroanalytical studies, for instance, in creating cobalt(II) ion-selective sensors for various applications, including water and soil testing (Bandi et al., 2011).
Pollution Control
It is also instrumental in pollution control, specifically in the synthesis of materials for the removal of synthetic dyes from aqueous systems (Choi et al., 2017).
Identification and Synthesis of Natural Products
The compound is utilized in the isolation and identification of natural products, such as in the study of the Australian rainforest plant Doryphora sassafras (Carroll et al., 2001).
Advanced Oxidation Processes
It plays a role in advanced oxidation processes for contaminant removal in water treatment, as seen in the study involving cobalt/carbon nanotubes activated peroxymonosulfate (Peng et al., 2021).
Structural and Catalytic Applications
2-Methylbenzyloxycarbonyl chloride is relevant in preparing poly(N-heterocyclic carbene) ligands for structural and catalytic applications (Poyatos, Mata, & Peris, 2009).
Sensor Technology
This compound is used in developing ion-selective sensors, such as in the creation of a Ni(II)-selective PVC membrane sensor (Mohammed et al., 2021).
Toxicity Studies
It is also involved in toxicity studies of various preservatives in ophthalmic solutions (Debbasch et al., 2001).
Photoluminescence Research
Research on luminescent complexes often employs 2-Methylbenzyloxycarbonyl chloride. A study investigated rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes (Li et al., 2012).
Electrochemical Treatment of Wastewater
It is used in studying the electrochemical treatment of wastewater, specifically in the degradation of contaminants like methylparaben (Steter, Brillas, & Sirés, 2016).
Development of Anticancer Compounds
The compound aids in synthesizing potential anticancer compounds, like water-soluble thiosemicarbazones and their copper(II) complexes (Mirzaahmadi et al., 2019).
Analytical Chemistry
It is significant in analytical chemistry, as demonstrated in a method for quantifying methylphenidate in plasma (Leis, Schütz, & Windischhofer, 2011).
Mechanism of Action
Target of Action
Compounds similar to “2-Methylbenzyloxycarbonyl chloride” often target specific enzymes or receptors in the body. For instance, benzyl chloroformate, a similar compound, is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines .
Mode of Action
The mode of action of such compounds often involves the formation of covalent bonds with their targets, leading to a change in the target’s function. For example, in the case of benzyl chloroformate, it forms a covalent bond with amines, protecting them from further reactions .
Pharmacokinetics
The pharmacokinetics of such compounds would depend on various factors including their chemical structure, the route of administration, and the individual’s metabolism. They are typically administered via parenteral routes due to their poor membrane permeability and instability in the gastrointestinal tract .
Result of Action
The result of the action of such compounds can vary widely depending on their specific targets and mode of action. In the case of benzyl chloroformate, its action results in the protection of amines, allowing for further chemical reactions to take place .
Action Environment
The action of such compounds can be influenced by various environmental factors including temperature, pH, and the presence of other chemicals. For instance, benzyl chloroformate is a water-sensitive compound and degrades in contact with water .
properties
IUPAC Name |
(2-methylphenyl)methyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONRLWCQDWMCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzyloxycarbonyl chloride |
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